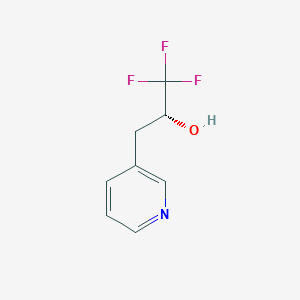
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various chemical and biological research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced to protect the amino group during peptide synthesis. The reaction conditions often involve the use of triethylamine in dry pyridine solution at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid is widely used in scientific research, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. This protection is crucial in peptide synthesis, where the compound acts as a temporary protecting group that can be removed under mild conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid: Similar in structure but with different stereochemistry.
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid: Contains a naphthalene ring instead of a piperidine ring.
Uniqueness
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the piperidine ring. This structural uniqueness contributes to its specific reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-22(20(24)25)12-6-7-13-23(22)21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,24,25)/t22-/m1/s1 |
Clé InChI |
KWFPBDKTAXWLNN-JOCHJYFZSA-N |
SMILES isomérique |
C[C@@]1(CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
CC1(CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)




![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)

![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)
